Product packaging for Cyclobenzaprine N-|A-D-Glucuronide(Cat. No.:)

Cyclobenzaprine N-|A-D-Glucuronide

Cat. No.: B12288851
M. Wt: 468.5 g/mol
InChI Key: OMFPVFJFTFJOSO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Cyclobenzaprine (B1214914) Metabolism: An Overview of Biotransformation Pathways

Cyclobenzaprine, a centrally acting skeletal muscle relaxant, undergoes extensive biotransformation in the body, primarily in the liver. cymitquimica.com Its metabolism follows two main routes: Phase I oxidative reactions and Phase II conjugation reactions. cymitquimica.comaxios-research.com The oxidative pathway, principally N-demethylation to produce metabolites like norcyclobenzaprine, is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP1A2, and to a lesser degree, CYP2D6. cymitquimica.comaxios-research.comaxios-research.comveeprho.com

Following oral administration, cyclobenzaprine is well-absorbed but subject to significant first-pass metabolism, with a bioavailability reported between 33% and 55%. cymitquimica.com The compound also experiences enterohepatic circulation. cymitquimica.comaxios-research.com The ultimate elimination of cyclobenzaprine and its byproducts occurs mainly through the kidneys, with metabolites being excreted predominantly in the urine as water-soluble glucuronide conjugates. axios-research.comaxios-research.com Very little of the drug, approximately 1%, is excreted unchanged in the urine. axios-research.com

Significance of N-Glucuronide Metabolites in Xenobiotic Disposition

Glucuronidation represents the most common Phase II metabolic reaction for drugs and other foreign substances (xenobiotics). pharmaffiliates.com This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent addition of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. The resulting glucuronide conjugate is significantly more polar and water-soluble than the parent compound, which facilitates its elimination from the body via urine or bile. pharmaffiliates.comchemicalbook.com

N-glucuronidation, the formation of a glucuronide at a nitrogen atom, is a critical metabolic pathway for compounds containing primary, secondary, or tertiary amine groups. simsonpharma.com For many therapeutic agents with tertiary amines, such as tricyclic antidepressants and antihistamines, the formation of a quaternary ammonium-linked glucuronide is a key route of metabolic clearance in humans. simsonpharma.com This pathway is particularly noteworthy because its prevalence and the specific enzymes involved can differ significantly between species, with UGT1A4 and UGT2B10 being especially important for N-glucuronidation in humans. pharmaffiliates.com While most N-glucuronides are pharmacologically inactive and part of a detoxification process, the stability and reactivity of these metabolites are of scientific interest. pharmaffiliates.comchemsrc.com

Research Landscape of Cyclobenzaprine N-Glucuronide Studies

Research has firmly established that N-glucuronidation is a major metabolic fate for cyclobenzaprine in humans. Studies investigating the metabolism of ¹⁴C-labeled cyclobenzaprine in healthy volunteers identified two N-glucuronides as the major metabolites. In some pharmacokinetic studies, cyclobenzaprine N-glucuronide has been found to constitute up to 50% of the administered dose recovered in urine, highlighting its quantitative importance. axios-research.com The major urinary metabolite is identified as cyclobenzaprine-N-glucuronide. simsonpharmauat.comsoft-tox.org The investigation into this specific metabolite has been supported by the development of sophisticated analytical methods required for its detection and quantification in biological matrices. Furthermore, the deuterium-labeled analog, Cyclobenzaprine-N-Glucuronide-D3, has been synthesized to serve as an internal standard in pharmacokinetic research, enabling more precise analysis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30NO7+ B12288851 Cyclobenzaprine N-|A-D-Glucuronide

Properties

Molecular Formula

C26H30NO7+

Molecular Weight

468.5 g/mol

IUPAC Name

(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium

InChI

InChI=1S/C26H29NO7/c1-27(2,34-26-23(30)21(28)22(29)24(33-26)25(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-24,26,28-30H,7,15H2,1-2H3/p+1

InChI Key

OMFPVFJFTFJOSO-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Formation and Enzymatic Pathways of Cyclobenzaprine N Glucuronide

UDP-Glucuronosyltransferase (UGT) Superfamily and N-Glucuronidation

The UGT enzyme family is responsible for the conjugation of glucuronic acid to a variety of substrates, including drugs, other foreign chemicals (xenobiotics), and endogenous compounds. nih.gov N-glucuronidation specifically refers to the attachment of glucuronic acid to a nitrogen atom within the substrate molecule. Several UGT isoforms have been identified as key players in the N-glucuronidation of tertiary amines like cyclobenzaprine (B1214914). researchgate.netnih.gov

Research has consistently identified UGT1A4 as a primary enzyme involved in the N-glucuronidation of cyclobenzaprine. researchgate.netnih.govnih.gov UGT1A4, predominantly expressed in the liver, is known to catalyze the N-glucuronidation of a wide array of compounds containing tertiary amine groups. genesight.comresearchgate.net Studies have demonstrated that UGT1A4 exhibits significant activity in the formation of Cyclobenzaprine N-Glucuronide. researchgate.netnih.gov In fact, UGT1A4 is considered one of the main UGT isoforms responsible for the metabolism of numerous tertiary amine drugs. nih.gov

Alongside UGT1A4, UGT2B10 is another critical enzyme in the N-glucuronidation of cyclobenzaprine. researchgate.netnih.govnih.gov UGT2B10 also demonstrates a significant capacity for metabolizing tertiary amines. nih.gov Studies have shown that UGT2B10 is a key contributor to the formation of Cyclobenzaprine N-Glucuronide, often exhibiting high affinity for such substrates. researchgate.netnih.gov In some cases, UGT2B10 may even be the more important enzyme for the in vivo metabolism of certain compounds due to its higher affinity compared to UGT1A4. nih.gov

Mechanisms of Quaternary Ammonium-Linked N-Glucuronide Formation

The N-glucuronidation of a tertiary amine like cyclobenzaprine results in the formation of a quaternary ammonium-linked glucuronide. This occurs through the enzymatic transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the nitrogen atom of the tertiary amine. nih.govresearchgate.net This process converts the tertiary amine into a quaternary ammonium (B1175870) ion, which is then linked to the glucuronide moiety. The basic structure of a quaternary ammonium compound involves a central nitrogen atom bonded to four other groups. nih.gov The formation of this type of metabolite is a key step in the detoxification and elimination of many drugs containing tertiary amine structures. researchgate.netnih.govnih.gov

In Vitro Studies on Cyclobenzaprine N-Glucuronidation in Hepatic Systems

To understand the metabolic fate of cyclobenzaprine, researchers utilize in vitro systems that mimic the conditions of the human liver, the primary site of drug metabolism. researchgate.net

Human liver microsomes (HLMs) are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.govresearchgate.net Studies using HLMs have been instrumental in elucidating the N-glucuronidation of cyclobenzaprine. researchgate.netnih.gov These investigations have confirmed that cyclobenzaprine is indeed a substrate for N-glucuronidation in the human liver. researchgate.netnih.gov By incubating cyclobenzaprine with HLMs in the presence of the necessary cofactor UDPGA, researchers can measure the formation of Cyclobenzaprine N-Glucuronide. researchgate.netnih.gov These experiments have consistently shown that both UGT1A4 and UGT2B10, present in HLMs, are the primary enzymes responsible for this metabolic transformation. researchgate.netnih.gov

EnzymeRole in Cyclobenzaprine N-GlucuronidationKey Findings
UGT1A4 Primary enzymeDemonstrates significant catalytic activity towards the N-glucuronidation of cyclobenzaprine. genesight.comresearchgate.netnih.gov
UGT2B10 Primary enzymeExhibits high affinity for cyclobenzaprine and is a major contributor to its N-glucuronidation. researchgate.netnih.govnih.gov
UGT1A3 Potential minor roleImplicated in the formation of quaternary ammonium-linked glucuronides of other compounds. nih.gov

Hepatocyte Incubation Studies

While detailed studies utilizing intact hepatocytes for cyclobenzaprine metabolism are not extensively documented in the available literature, valuable insights have been derived from in vitro experiments using liver microsomes. Microsomes, which are vesicles formed from the endoplasmic reticulum of hepatocytes, contain the primary enzymes responsible for both Phase I and Phase II drug metabolism, including the UDP-glucuronosyltransferases (UGTs) that catalyze N-glucuronidation.

Studies with human liver microsomes have identified the specific UGT isoforms responsible for the N-glucuronidation of cyclobenzaprine as UGT1A4 and UGT2B10. drugbank.com In experiments with rat liver microsomes, various metabolites were identified, including desmethylcyclobenzaprine and cyclobenzaprine N-oxide, which are products of oxidative metabolism. researchgate.net Although these studies use a subcellular fraction rather than whole hepatocytes, they are crucial in pinpointing the enzymatic machinery involved in the biotransformation of cyclobenzaprine. researchgate.netnih.gov Hepatocytes as a complete system would also incorporate the influence of cellular uptake and efflux transporters, providing a more comprehensive picture of metabolic disposition. nih.gov

Species-Specific Differences in Cyclobenzaprine N-Glucuronidation Pathways

The N-glucuronidation of amines, particularly tertiary amines like cyclobenzaprine, is known to exhibit significant differences between species. e-lactancia.org This pathway is frequently observed in humans and non-human primates. e-lactancia.org For many tertiary amines, N-glucuronidation is a major metabolic route in humans, leading to the formation of quaternary ammonium-linked glucuronides. e-lactancia.org

While direct comparative studies detailing the N-glucuronidation of cyclobenzaprine across a wide range of laboratory animals are limited, general principles of drug metabolism suggest that variations are likely. For other compounds, N-glucuronidation shows strong species selectivity in vitro. For instance, studies on other N-glucuronidated compounds have shown different metabolite profiles between rats, dogs, humans, and non-human primates like the cynomolgus monkey. researchgate.netnih.gov Such differences can be quantitative, where the extent of glucuronidation varies, or qualitative, where certain species may lack the pathway altogether for a specific compound. e-lactancia.org The apparent absence of N-glucuronide metabolites in the urine of some animal species may not indicate a deficiency in this pathway, as these conjugates can also be excreted in the bile. e-lactancia.org

Relative Contribution of N-Glucuronidation versus Oxidative Metabolism in Cyclobenzaprine Biotransformation

Cyclobenzaprine is subject to extensive metabolism through two primary competing pathways: oxidative metabolism (Phase I) and N-glucuronidation (Phase II). drugbank.com

The main oxidative pathway is N-demethylation, which produces the metabolite desmethylcyclobenzaprine. drugbank.com This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A2, with a minor contribution from CYP2D6. drugbank.comnih.gov This N-demethylated product has been described as a major metabolite. drugbank.comnih.gov

The table below summarizes the key enzymes involved in the primary metabolic pathways of cyclobenzaprine.

Metabolic PathwayKey EnzymesResulting Metabolite
N-Glucuronidation (Conjugation)UGT1A4, UGT2B10Cyclobenzaprine N-β-D-Glucuronide
N-Demethylation (Oxidation)CYP3A4, CYP1A2, CYP2D6 (minor)Desmethylcyclobenzaprine

Analytical Methodologies for Cyclobenzaprine N Glucuronide Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are the cornerstone for separating complex mixtures, making them indispensable for analyzing drug metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of cyclobenzaprine (B1214914) and its metabolites. Several HPLC methods have been developed and validated for the determination of cyclobenzaprine in various matrices, including pharmaceutical formulations and biological fluids. alliedacademies.orgresearchgate.netnih.gov These methods often utilize reversed-phase chromatography with C8 or C18 columns. nih.govjournalajocs.comresearchgate.net

For instance, a study detailed an HPLC method using a C18 column with a mobile phase of methanol (B129727) and 0.01% orthophosphoric acid (61:39 v/v) at a flow rate of 0.9 ml/min, with detection at 224 nm. journalajocs.comresearchgate.net Another method employed a C8 monolithic column with a micellar eluent composed of sodium dodecyl sulfate, n-propanol, and orthophosphoric acid, with UV detection at 225 nm. nih.gov The linearity of these methods is typically established over a specific concentration range, for example, 5–25 µg/mL, with high correlation coefficients (r²=0.999). journalajocs.comresearchgate.net While these methods are primarily focused on the parent drug, the principles can be adapted for the analysis of its glucuronide metabolite. The separation of the more polar N-glucuronide from the parent compound is achievable by optimizing the mobile phase composition.

A summary of exemplary HPLC conditions for cyclobenzaprine analysis is provided in the table below.

ParameterMethod 1Method 2
Column C18 analytical columnC8 monolithic column (100mm×4.6mm i.d., 5μm)
Mobile Phase Methanol: 0.01% Orthophosphoric acid (61:39 v/v)0.15M Sodium dodecyl sulfate, 15% n-propanol, 0.02M orthophosphoric acid (pH 4.5), 0.3% triethylamine
Flow Rate 0.9 mL/minNot specified, but analysis time is under 6 minutes
Detection 224 nm225 nm
Linearity Range 5–25 µg/mL2-40 µg/mL
Correlation Coefficient (r²) 0.999>0.997

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective quantification of drug metabolites, including Cyclobenzaprine N-glucuronide, in complex biological matrices like plasma and urine. researchgate.netactascientific.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

Electrospray ionization (ESI) is a soft ionization technique commonly employed in LC-MS for the analysis of polar and thermally labile molecules like glucuronide conjugates. researchgate.netnih.gov For the analysis of Cyclobenzaprine N-glucuronide, positive ion mode ESI is typically utilized. actascientific.comnih.gov The cone voltage is a critical parameter that can be optimized to minimize in-source fragmentation of the glucuronide conjugate, which is a known phenomenon that can interfere with accurate quantification. researchgate.net By carefully selecting the cone voltage, the integrity of the [M+H]+ ion of the N-glucuronide can be preserved, leading to enhanced sensitivity in its detection. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry scan mode used for quantification. actascientific.comnih.gov In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances selectivity. nih.gov

For the analysis of cyclobenzaprine, the transition of m/z 276.2 → 216.2 is commonly monitored. actascientific.comnih.gov When analyzing the N-glucuronide metabolite, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often observed. uab.edu Therefore, an MRM strategy for Cyclobenzaprine N-glucuronide would involve monitoring the transition from its protonated molecular ion [M+H]+ to the m/z of the parent cyclobenzaprine.

A representative table of MRM transitions for cyclobenzaprine and a potential strategy for its N-glucuronide is shown below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cyclobenzaprine 276.2216.2
Cyclobenzaprine N-glucuronide 452.2 (Calculated [M+H]+)276.2

Optimizing chromatographic conditions is crucial for the successful analysis of Cyclobenzaprine N-glucuronide. The goal is to achieve good separation of the metabolite from the parent drug and other endogenous matrix components. researchgate.net Reversed-phase columns, such as C18 or cyano (CN) columns, are frequently used. researchgate.netnih.gov

The mobile phase composition is a key factor in achieving optimal separation. A typical mobile phase consists of an aqueous component, often containing a small amount of acid like formic acid or an ammonium (B1175870) acetate (B1210297) buffer, and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netnih.gov For instance, a mobile phase of acetonitrile-water (40:60, v/v) containing 10 mM ammonium acetate and 0.1% formic acid has been successfully used for cyclobenzaprine analysis. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both the polar glucuronide and the less polar parent drug. The flow rate is also optimized to ensure good peak shape and resolution.

Spectrometric Techniques for Structural Elucidation and Quantification

Mass spectrometry plays a pivotal role not only in quantification but also in the structural elucidation of metabolites. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in confirming the elemental composition of the metabolite. rsc.orgnih.gov

Tandem mass spectrometry (MS/MS) is instrumental in confirming the structure of Cyclobenzaprine N-glucuronide. rsc.org The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For glucuronide conjugates, a characteristic neutral loss of 176 Da, corresponding to the glucuronic acid moiety, is a key diagnostic fragmentation. uab.edu Further fragmentation of the resulting aglycone ion can provide additional structural confirmation. In the negative ion mode, characteristic fragment ions at m/z 175 and 113 are indicative of the glucuronate moiety. nih.gov These spectrometric techniques, combined with chromatographic separation, provide a robust framework for the unambiguous identification and reliable quantification of Cyclobenzaprine N-glucuronide in various biological samples.

Mass Spectrometry for Metabolite Identification and Fragmentation Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for analyzing Cyclobenzaprine N-Glucuronide. This technique offers high sensitivity and specificity for detecting the metabolite in complex biological samples like plasma and urine. actascientific.comnih.gov Positive ion electrospray ionization (ESI) is a commonly employed interface. actascientific.comnih.gov

For quantitative analysis, the multiple reaction monitoring (MRM) mode is frequently used. actascientific.comnih.gov While direct analysis of the glucuronide conjugate is possible, a common strategy involves enzymatic hydrolysis to cleave the glucuronide moiety, followed by quantification of the parent cyclobenzaprine. The characteristic mass transition for the parent cyclobenzaprine is monitored from a precursor ion of m/z 276.2 to a product ion of m/z 216.1 or 216.2. actascientific.comresearchgate.net

When analyzing the intact glucuronide conjugate, a key diagnostic feature in the mass spectrum is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass difference of m/z 176.0321. nih.govresearchgate.net This neutral loss screening is a powerful tool for tentatively identifying glucuronidated compounds in complex mixtures before confirmation. nih.govresearchgate.net In-source dissociation of glucuronides can sometimes generate fragment ions that are identical to the precursor ions of the original drug, which necessitates efficient chromatographic separation to avoid interference. nih.gov

Table 1: LC-MS/MS Parameters for Cyclobenzaprine Analysis (Post-Hydrolysis)

ParameterDescriptionSource(s)
Ionization ModePositive Electrospray Ionization (ESI) actascientific.comnih.gov
Analysis ModeMultiple Reaction Monitoring (MRM) actascientific.comnih.govresearchgate.net
Precursor Ion (Q1)m/z 276.2, 276.6 actascientific.comnih.govresearchgate.net
Product Ion (Q3)m/z 216.1, 216.2, 216.4 actascientific.comnih.govresearchgate.net
Internal Standard ExampleAmitriptyline, Escitalopram actascientific.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites. rsc.org For complex molecules like Cyclobenzaprine N-Glucuronide, ¹H NMR spectroscopy is used to characterize the structure of metabolites isolated from biological systems. nih.gov This technique provides detailed information about the chemical environment of protons within the molecule, allowing for the confirmation of the glucuronidation site and the stereochemistry of the conjugate, complementing the data obtained from mass spectrometry. rsc.org

Sample Preparation and Extraction Techniques for Biological Matrices

The successful analysis of Cyclobenzaprine N-Glucuronide from biological fluids such as plasma and urine hinges on effective sample preparation. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and prepare it in a solvent compatible with the analytical system.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a widely documented method for extracting cyclobenzaprine and its metabolites from biological samples. actascientific.comnih.gov The process typically involves adjusting the pH of the sample, often making it basic, to ensure the analyte is in a neutral, extractable form. researchgate.net An organic solvent or a mixture of solvents is then used to partition the analyte from the aqueous biological matrix.

Table 2: Examples of LLE Protocols for Cyclobenzaprine from Plasma

Extraction Solvent(s)Sample Pre-treatmentKey StepsSource(s)
Methyl tert-butyl etherAddition of internal standardVortex mixing, centrifugation, freezing of aqueous layer, evaporation of organic layer nih.gov
Hexane-diethyl ether (3:1, v/v)Addition of saturated sodium carbonate solutionOne-step liquid-liquid extraction nih.gov
Methylene chloride:pentane (30:70, v/v)Adjusted to pH 10.5Extraction of basified plasma researchgate.net
Ethyl acetateNot specifiedSimple single-step extraction researchgate.net

The mean extraction recovery for cyclobenzaprine using LLE with methyl tert-butyl ether has been reported to be as high as 92.8%. nih.gov

Solid Phase Extraction (SPE) Considerations

Solid Phase Extraction (SPE) offers an alternative to LLE, often providing cleaner extracts and opportunities for automation. The technique involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. After washing away interfering compounds, the analyte is eluted with a small volume of solvent. For cyclobenzaprine and its metabolites, mixed-mode cation exchange SPE cartridges, such as EVOLUTE® EXPRESS CX, have been utilized. norlab.com Another approach involves using reversed-phase sorbents like styrene-divinylbenzene (e.g., Strata-X) as a clean-up step following enzymatic hydrolysis. nih.gov

Enzymatic Hydrolysis Approaches for Glucuronide Conjugates

Cyclobenzaprine is extensively metabolized, and a significant portion is excreted in urine as its quaternary ammonium-linked glucuronide (N⁺-glucuronide). nih.govoup.com Direct measurement of this conjugate can be challenging due to its chromatographic properties and ionization efficiency. oup.com Therefore, a critical step in many analytical procedures is the enzymatic hydrolysis of the glucuronide bond to release the parent drug, which can then be more easily detected and quantified. norlab.comnih.gov This cleavage improves detection sensitivity and provides a longer window for monitoring. oup.com

The enzyme β-glucuronidase is used to specifically cleave the glucuronide conjugate from the parent molecule. norlab.comsigmaaldrich.com However, research has shown that the efficiency of this hydrolysis can vary significantly depending on the enzyme's source. oup.comoup.com Quaternary ammonium-linked glucuronides, such as that of cyclobenzaprine, have proven difficult to hydrolyze with β-glucuronidase enzymes isolated from mollusks like Haliotis rufescens (red abalone), Helix pomatia (snail), and Patella vulgata (limpet). oup.comsigmaaldrich.com

Table 3: Comparison of β-Glucuronidase Sources for Hydrolysis

Enzyme SourceRelative Efficiency for N⁺-GlucuronidesTypical Incubation ConditionsSource(s)
Recombinant (e.g., IMCSzyme™, B-One™)High to very high; near-complete conversionFast (5-30 min), effective at RT or 37-55°C oup.commdpi.com
Haliotis rufescens (Red Abalone)Low to moderateLonger incubation (e.g., 30-60 min), requires elevated temperature (e.g., 65°C) norlab.comoup.comoup.com
Helix pomatia (Snail)LowLongest incubation times (e.g., 18-24h) may be required oup.comsigmaaldrich.commdpi.com
Patella vulgata (Limpet)Variable, often low for N⁺-glucuronidesRequires elevated temperature (e.g., 60°C) oup.comsigmaaldrich.com
Challenges in Hydrolysis of Quaternary Ammonium Glucuronides

Quaternary ammonium glucuronides, such as Cyclobenzaprine N-glucuronide, present significant challenges for analysis, primarily due to their resistance to enzymatic hydrolysis. oup.comnih.gov This resistance stems from the unique chemical structure of the quaternary ammonium-linked glucuronide. oup.com

Standard hydrolysis procedures using β-glucuronidase from sources like mollusks (Helix pomatia and Haliotis rufescens) and bovine liver have shown limited success in cleaving the glucuronide from the parent compound. oup.comnih.gov For instance, studies have demonstrated that while phenolphthalein (B1677637) O-glucuronide is readily hydrolyzed by enzymes from various sources, N+-glucuronide metabolites of several drugs, including cyclobenzaprine, are resistant to hydrolysis under typical conditions (pH 5.0 and 7.4). nih.gov

The efficiency of enzymatic hydrolysis is highly dependent on the enzyme source and the pH of the buffer. nih.gov Research has shown that β-glucuronidase from Escherichia coli is more effective at hydrolyzing these quaternary ammonium glucuronides, with an optimal pH range of 6.5-7.4. nih.gov A collaborative study highlighted significant discrepancies in the recovery of cyclobenzaprine from patient urine samples when different enzymes were used, with a recombinant β-glucuronidase (IMCSzyme™) showing a 2- to 10-fold increase in analyte recovery compared to β-glucuronidase from Haliotis rufescens. oup.com This high degree of hydrolysis with IMCSzyme™ provides a more reliable method for the analysis of cyclobenzaprine N+-glucuronide. oup.com

The stability of quaternary ammonium-linked glucuronides over a wide pH range suggests that non-enzymatic degradation is not a major concern during analytical procedures. nih.gov However, the difficulties in achieving complete enzymatic hydrolysis can lead to an underestimation of the actual concentration of the metabolite in biological samples. oup.com This underscores the importance of carefully selecting the enzyme source and optimizing hydrolysis conditions for accurate quantification. oup.comnih.gov

Development and Validation of Bioanalytical Methods for Cyclobenzaprine N-Glucuronide

The development of robust and validated bioanalytical methods is crucial for the accurate quantification of Cyclobenzaprine N-glucuronide in biological matrices. Given the challenges associated with direct measurement and hydrolysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique. nih.govresearchgate.net

Sensitivity, Specificity, and Accuracy in Quantification

LC-MS/MS methods offer the high sensitivity, specificity, and throughput required for pharmacokinetic and bioequivalence studies of cyclobenzaprine. nih.gov These methods typically involve monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard to ensure accurate quantification and minimize interference from endogenous matrix components. nih.govresearchgate.net

For instance, a validated LC-MS/MS method for cyclobenzaprine in human plasma demonstrated a reliable linear response in the concentration range of 0.25 to 15 ng/mL, with a lower limit of quantification (LLOQ) of 0.25 ng/mL. nih.gov The accuracy and precision of this method were well within acceptable limits, with intra-assay accuracy ranging from 90.6% to 96.7% and inter-assay accuracy from 95.2% to 98.8%. nih.gov Another LC-MS/MS method reported an even lower LLOQ of 0.05 ng/mL with a correlation coefficient (r²) of 0.9998. researchgate.net

The specificity of these methods is demonstrated by the absence of interfering peaks at the retention times of the analyte and the internal standard in blank plasma samples. nih.gov High extraction recovery values, often exceeding 90%, further contribute to the accuracy of the quantification. nih.gov

Validation Parameters of LC-MS/MS Methods for Cyclobenzaprine Quantification
ParameterMethod 1 nih.govMethod 2 researchgate.net
Linear Range0.25 - 15 ng/mLNot specified
LLOQ0.25 ng/mL0.05 ng/mL
Correlation Coefficient (r²)0.99790.9998
Intra-assay Accuracy90.6% - 96.7%Not specified
Inter-assay Accuracy95.2% - 98.8%Not specified
Intra-assay Precision3.1% - 3.7%Not specified
Inter-assay Precision5.5% - 6.9%Not specified
Mean Extraction Recovery92.8%82.883%

Application of Deuterium-Labeled Internal Standards

The use of stable isotope-labeled (SIL) internal standards, particularly deuterium-labeled analogs, is a cornerstone of accurate bioanalytical quantification using LC-MS/MS. acanthusresearch.com These standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variability in recovery. acanthusresearch.comresearchgate.net

For the analysis of cyclobenzaprine and its metabolites, a deuterium-labeled internal standard such as N-Desmethylcyclobenzaprine-D3 is often employed. cerilliant.com The key to a good SIL internal standard is the stability of the label; the isotopes should be placed in non-exchangeable positions to prevent their loss or replacement during the analytical process. acanthusresearch.com Deuterium (B1214612) labels should not be placed on heteroatoms like oxygen or nitrogen, and care must be taken with positions adjacent to carbonyl groups or certain aromatic positions where exchange can occur. acanthusresearch.com

While deuterium labeling is common due to cost-effectiveness, ¹³C and ¹⁵N isotopes are often preferred as they are not susceptible to exchange. acanthusresearch.comresearchgate.net The use of SIL internal standards has been shown to significantly reduce the impact of ion suppression, a common issue in LC-MS/MS analysis of complex biological samples, leading to more reproducible and accurate results. acanthusresearch.comresearchgate.net

Challenges and Advancements in N-Glucuronide Analytical Chemistry

The analytical chemistry of N-glucuronides, including Cyclobenzaprine N-glucuronide, is fraught with challenges that necessitate innovative approaches for their accurate characterization and quantification. nih.govnih.govresearchgate.net

A primary challenge is the potential for in-source fragmentation of glucuronides during mass spectrometric ionization, which can produce ions identical to those of the parent drug, leading to analytical interference. nih.govresearchgate.net Furthermore, the inherent instability of some glucuronides, particularly acyl glucuronides, which can hydrolyze back to the parent compound at physiological pH, complicates the development of reliable bioanalytical assays. nih.govresearchgate.net While quaternary ammonium glucuronides are generally more stable, their resistance to enzymatic hydrolysis presents a different set of analytical hurdles. nih.gov

Recent advancements have focused on overcoming these challenges. The development of highly efficient recombinant β-glucuronidases has significantly improved the hydrolysis of resistant N-glucuronides. oup.com Direct quantification using LC-MS/MS with authentic glucuronide standards is the preferred approach, as it avoids the uncertainties associated with hydrolysis and provides greater selectivity, especially for isomeric glucuronides. researchgate.net

Furthermore, chemical derivatization techniques are being explored to differentiate between various types of glucuronides (acyl-, O-, and N-glucuronides) by mass spectrometry. researchgate.net Chemical isotope labeling strategies, such as using N,N-dimethyl ethylenediamine (B42938) (DMED), have been shown to significantly enhance the detection sensitivity of glucuronides by improving their ionization efficiency in mass spectrometry. nih.gov These advancements, coupled with the use of stable isotope-labeled internal standards, are paving the way for more accurate and reliable analysis of N-glucuronide metabolites in complex biological matrices. acanthusresearch.comnih.gov

Pharmacokinetic and Dispositional Aspects of Cyclobenzaprine N Glucuronide

Preclinical and Clinical Disposition of Cyclobenzaprine (B1214914) N-Glucuronide Metabolites

The disposition of cyclobenzaprine is heavily influenced by the formation of its glucuronide conjugates, which dictates its route of excretion and potential for recirculation.

Following administration, cyclobenzaprine is extensively metabolized, and its elimination is primarily conducted through the kidneys. fda.gove-lactancia.org The predominant form excreted in the urine is not the unchanged drug, but rather its water-soluble glucuronide conjugates. drugbank.comnih.gov Studies using radiolabeled cyclobenzaprine have shown that approximately 38-51% of the administered radioactivity is recovered in the urine. drugbank.com Of this, only about 1% is in the form of the parent compound, highlighting the significance of metabolic conjugation prior to excretion. drugbank.com

Two distinct N-glucuronides have been identified as major metabolites in humans. researchgate.net In some analyses, Cyclobenzaprine N⁺-glucuronide concentrations in urine can account for up to 50% of the administered dose. oup.com The urinary excretion of total cyclobenzaprine, which includes both the unchanged drug and its glucuronide conjugate, has been observed to be greater following oral administration compared to parenteral routes. nih.gov This suggests a significant first-pass metabolism where cyclobenzaprine is converted to its N-glucuronide. In preclinical studies involving dogs and monkeys, urinary excretion was also the predominant route of elimination. drugbank.com

Table 1: Urinary Excretion Data for Cyclobenzaprine and its Metabolites

Analyte Percentage of Dose in Urine Source
Total Radioactivity 38-51% drugbank.com
Unchanged Cyclobenzaprine ~1% drugbank.com
Cyclobenzaprine N⁺-Glucuronide Up to 50% oup.com

Enterohepatic Circulation of Cyclobenzaprine Glucuronides

There is clear evidence that cyclobenzaprine and its metabolites, including the N-glucuronide, undergo enterohepatic circulation. drugbank.comnih.govnih.gov This process involves the excretion of the glucuronide conjugate into the bile, its subsequent hydrolysis back to the parent compound by intestinal microflora, and reabsorption into systemic circulation. This recirculation contributes to the drug's prolonged elimination half-life, which has been reported to be approximately 18 hours. fda.gov The enterohepatic circulation is a key factor in the drug's pharmacokinetics, influencing its duration of action and accumulation upon multiple dosing. fda.govnih.gov

Quantitative Assessment of Cyclobenzaprine N-Glucuronide Abundance in Biological Samples

The quantification of cyclobenzaprine and its metabolites in biological matrices like plasma and urine is essential for pharmacokinetic studies. While much of the available data focuses on the parent drug, the abundance of the N-glucuronide has been noted. As mentioned, Cyclobenzaprine N⁺-glucuronide can be present in urine at concentrations representing up to 50% of the dose. oup.com

The development of sensitive analytical methods has been crucial for these assessments. Capillary gas chromatography with nitrogen-selective detection has been described for the determination of cyclobenzaprine in plasma and urine, with specific mention of measuring glucuronates in urine. nih.gov More recent ultra-high performance liquid chromatography (UHPLC) methods have achieved high-efficiency recovery and sensitivity, with a limit of quantification for the parent drug as low as 0.005 µg/mL in human plasma. researchgate.net Such methods are foundational for accurately assessing the concentration of metabolites like Cyclobenzaprine N-Glucuronide.

Table 2: Reported Concentrations and Detection Limits

Compound Matrix Concentration / Limit Source
Cyclobenzaprine N⁺-Glucuronide Urine Up to 50% of dose oup.com
Cyclobenzaprine Plasma Limit of Quantification: 0.005 µg/mL researchgate.net
Cyclobenzaprine Plasma Assayable down to 25 ng/mL researchgate.net

Influence of Hepatic Impairment on Glucuronide Formation and Elimination (Clinical Context)

Cyclobenzaprine is extensively metabolized in the liver, and therefore, hepatic function is critical for its clearance. fda.govdroracle.ai In a clinical context, individuals with hepatic impairment show altered pharmacokinetics of cyclobenzaprine. Studies in subjects with mild hepatic insufficiency have demonstrated that the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) were approximately double the values observed in healthy control groups. droracle.ainih.gov

This indicates that the clearance of cyclobenzaprine is significantly reduced in this population. nih.gov The reduced clearance leads to higher plasma concentrations and a prolonged elimination half-life. e-lactancia.org Consequently, the formation and elimination of glucuronide conjugates are impaired. While these findings are from clinical studies, they underscore the liver's central role in the glucuronidation pathway, which is the primary route for cyclobenzaprine elimination. The use of cyclobenzaprine in subjects with moderate to severe hepatic impairment is not recommended due to the expected increase in systemic exposure and the lack of comprehensive data. droracle.ai

Table 3: Effect of Mild Hepatic Impairment on Cyclobenzaprine Pharmacokinetics (Clinical Data)

Pharmacokinetic Parameter Change in Subjects with Mild Hepatic Impairment Source
AUC (Area Under Curve) Approximately 2-fold increase droracle.ai
Cmax (Maximum Concentration) Approximately 2-fold increase droracle.ai
Steady-State Plasma Concentration Up to 2-fold higher nih.gov
Elimination Half-life Increased e-lactancia.org

Implications of UGT Polymorphisms on Cyclobenzaprine N-Glucuronide Disposition (Preclinical Context)

The formation of Cyclobenzaprine N-Glucuronide is a conjugation reaction catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes in the liver. nih.gov Research has identified UGT1A4 and UGT2B10 as the primary enzymes responsible for the N-glucuronidation of cyclobenzaprine. drugbank.comnih.gov

In the field of pharmacogenetics, it is well-established that genes encoding drug-metabolizing enzymes, such as UGTs, can exhibit polymorphisms. These genetic variations can lead to the expression of enzymes with altered, reduced, or absent functional activity. Consequently, individuals with different UGT polymorphisms can display significant inter-individual variability in drug metabolism and disposition.

In the preclinical context, while direct studies on the impact of UGT1A4 and UGT2B10 polymorphisms on cyclobenzaprine disposition are not extensively detailed in the provided literature, the identification of these specific enzymes is critical. It can be inferred that polymorphisms in the UGT1A4 and UGT2B10 genes could lead to variations in the rate and extent of Cyclobenzaprine N-Glucuronide formation. Such variations would, in turn, affect the plasma clearance and elimination half-life of cyclobenzaprine, potentially leading to different systemic exposures among individuals with different genotypes. This remains an important area for further preclinical investigation to understand the full spectrum of variability in cyclobenzaprine metabolism.

Computational and Modeling Approaches in Cyclobenzaprine N Glucuronide Research

In Silico Prediction of N-Glucuronidation Sites

The prediction of metabolic pathways is a critical component of drug development. nih.gov In silico models offer a rapid and cost-effective means to predict which sites on a molecule are susceptible to metabolism, such as N-glucuronidation. nih.gov These computational tools are essential because the specific UGT isoform involved and the site of conjugation can significantly influence a drug's pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) models, particularly three-dimensional (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used in this domain. tdl.orgnih.gov These models are built using a dataset of compounds with known metabolic activities toward a specific UGT enzyme. tdl.org By analyzing the physicochemical properties and spatial arrangements of these molecules, the models can identify the structural features that are favorable or unfavorable for glucuronidation. tdl.orgnih.gov

For example, research on UGT1A9, a major UGT isoform, has led to the development of statistically reliable 3D-QSAR models with strong predictive power for substrate selectivity and in vitro clearance. nih.gov These models are constructed by aligning the structures of known substrates based on the glucuronidation site and adjacent chemical features. nih.gov The resulting contour maps can then elucidate the structural characteristics required for a compound to be a substrate for the enzyme. tdl.orgnih.gov While specific models for cyclobenzaprine's N-glucuronidation are not detailed in the public literature, the established success of these approaches for other compounds demonstrates their applicability. tdl.org The goal of such models is to predict the metabolic fate of new drug candidates early in the development process. nih.gov

Table 1: Example of Statistical Validation for 3D-QSAR Models in Glucuronidation Prediction

This table presents validation data for 3D-QSAR models developed to predict the substrate selectivity of the UGT1A9 enzyme, demonstrating the statistical reliability and predictive power of such in silico approaches.

Model q² (Cross-validated r²) r² (Non-cross-validated r²) r²pred (External validation)
CoMFA 0.548 0.949 0.775
CoMSIA 0.579 0.876 0.700

Data derived from studies on a diverse set of 145 phenolic compounds. nih.gov

Molecular Modeling of UGT-Cyclobenzaprine Interactions

Understanding the interaction between a drug and a metabolizing enzyme at a molecular level is crucial for explaining selectivity and predicting potential drug-drug interactions. Molecular modeling techniques, such as homology modeling and molecular docking, are used to visualize and analyze these interactions, especially when experimental crystal structures of the enzymes are unavailable. nih.govresearchgate.net

UDP-glucuronosyltransferases are membrane-bound enzymes, which makes them difficult to crystallize, and a complete three-dimensional structure for most human UGTs is not yet available. nih.govresearchgate.net To overcome this, researchers often construct homology models, which are 3D representations of the enzyme's structure based on the known structures of related proteins. researchgate.net

For cyclobenzaprine (B1214914), which is a selective substrate for the UGT2B10 isoform, molecular modeling can be used to simulate its binding within the active site of this enzyme. nih.gov The process involves:

Homology Modeling: Building a 3D structural model of the UGT2B10 enzyme.

Molecular Docking: Computationally placing the cyclobenzaprine molecule into the active site of the modeled UGT2B10. This simulation identifies the most likely binding poses.

Interaction Analysis: Analyzing the docked conformation to identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the cyclobenzaprine molecule. researchgate.net

These models can reveal the structural basis for why cyclobenzaprine is a substrate for UGT2B10 and not other isoforms. researchgate.net Furthermore, insights from these simulations can guide the design of new molecules with improved metabolic stability. researchgate.net

Simulation of Glucuronide Metabolism and Disposition

After its formation, the disposition of Cyclobenzaprine N-Glucuronide in the body is a complex process. Physiologically-Based Pharmacokinetic (PBPK) modeling is a powerful simulation tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of both a parent drug and its metabolites. nih.gov

Cyclobenzaprine is extensively metabolized, and its primary route of excretion from the body is in the form of glucuronide conjugates via the kidneys. jocpr.comnih.govnih.govresearchgate.net The parent drug itself exhibits a long elimination half-life, which can range from 8 to 37 hours. jocpr.comnih.gov Simple extrapolations from in vitro data, such as experiments using human liver microsomes, often underpredict the in vivo clearance of drugs that undergo significant glucuronidation. nih.gov

PBPK models offer a more sophisticated approach by integrating physiological, biochemical, and drug-specific information to create a whole-body simulation. nih.gov For Cyclobenzaprine N-Glucuronide, a PBPK model could incorporate:

Formation Rate: Kinetic data on the formation of the glucuronide by UGT2B10.

Physiological Parameters: Data on blood flow to various organs like the liver and kidneys. nih.gov

Transporter Effects: The role of efflux transporters, such as BCRP (Breast Cancer Resistance Protein), which can influence the movement of glucuronide metabolites out of cells and into bile or urine. nih.gov

Enterohepatic Circulation: The potential for the glucuronide to be excreted into the bile, hydrolyzed back to cyclobenzaprine in the intestine, and then reabsorbed. nih.gov

Deglucuronidation: The enzymatic cleavage of the glucuronide back to the parent compound. nih.gov

By simulating these interconnected processes, PBPK models can provide a more accurate prediction of the pharmacokinetic profile of both cyclobenzaprine and its glucuronide metabolite, helping to understand its persistence in the body and the factors influencing its elimination. nih.gov

Table 2: Pharmacokinetic Parameters of Parent Compound (Cyclobenzaprine)

This table summarizes key pharmacokinetic parameters for the parent drug, cyclobenzaprine, following oral administration. These values serve as essential inputs for constructing PBPK models to simulate the disposition of its metabolites.

Parameter Value Source(s)
Bioavailability 33% - 55% nih.gove-lactancia.orgjocpr.com
Plasma Protein Binding ~93% jocpr.comnih.gove-lactancia.org
Time to Peak (Tmax) ~4.5 hours (immediate-release) nih.govresearchgate.net
Elimination Half-life 18 hours (mean); range 8-37 hours jocpr.comnih.gov
Metabolism Extensive, via CYP450 and UGT enzymes nih.govnih.gov

| Primary Excretion | Primarily as glucuronides via the kidney | jocpr.comnih.govjocpr.com |

Future Directions and Emerging Research Areas

Exploration of Less Characterized Glucuronide Isomers and Stereoselectivity

Cyclobenzaprine (B1214914) N-glucuronide is typically available and referenced as a mixture of diastereomers. veeprho.comveeprho.comaxios-research.com The glucuronidation occurs at the tertiary amine of cyclobenzaprine, creating a quaternary ammonium-linked glucuronide, which introduces a new chiral center. The inherent chirality of the glucuronic acid molecule, combined with the new chiral center, results in the formation of multiple diastereomers. While the IUPAC name specifies a single stereoisomer, (2S, 3S, 4S, 5R)-6-((3-(5H-dibenzo[a,d] drugbank.comannulen-5-ylidene)propyl)dimethylammonio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate, the actual metabolic product is a complex mixture. veeprho.comnih.gov

The exploration of these less-characterized isomers is a critical future direction. Stereoselectivity in drug metabolism is a well-established phenomenon where different stereoisomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic profiles. It is plausible that the various diastereomers of Cyclobenzaprine N-Glucuronide possess different rates of formation and elimination, and potentially different toxicological properties. Future research must focus on the stereoselective synthesis and separation of these isomers to enable individual evaluation. Advanced chromatographic techniques will be essential for resolving and quantifying these closely related compounds in biological matrices.

Table 1: Properties of Cyclobenzaprine N-Glucuronide

Property Details Reference(s)
Chemical Name Cyclobenzaprine N-Glucuronide nih.gov
Nature Mixture of Diastereomers veeprho.comveeprho.comaxios-research.com
Molecular Formula C₂₆H₂₉NO₆ axios-research.comnih.gov
Molecular Weight 451.52 g/mol veeprho.comaxios-research.com

| Parent Drug | Cyclobenzaprine | veeprho.com |

Advanced Omics Technologies for Comprehensive Metabolite Profiling

The complete metabolic fate of cyclobenzaprine is not fully elucidated, and advanced "omics" technologies offer a powerful lens for comprehensive metabolite profiling. nih.gov Metabolomics, in particular, which involves the large-scale study of small molecules within cells, tissues, or organisms, can provide an unbiased and detailed snapshot of all cyclobenzaprine metabolites, including previously unidentified glucuronide isomers. nih.gov

High-throughput technologies, especially high-resolution mass spectrometry (HRMS) platforms like Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR), are central to modern metabolomics. mdpi.com Applying these techniques to biological samples from preclinical studies could reveal the full spectrum of cyclobenzaprine conjugation. Integrating metabolomics data with genomics (studying genetic variants in UGT enzymes) and transcriptomics (measuring UGT gene expression) would create a multi-omics pipeline. mdpi.com This systems-level approach can link specific genetic makeups to variations in metabolite profiles, offering a deeper understanding of inter-individual differences in cyclobenzaprine metabolism. nih.govnih.gov

Development of Novel Analytical Probes for UGT Activity Related to N-Glucuronidation

The N-glucuronidation of cyclobenzaprine is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A4 and UGT2B10. drugbank.com A significant challenge in studying the activity of these specific enzymes is the lack of highly selective and sensitive analytical probes. researchgate.net Current methods often rely on non-fluorescent probes that require lengthy and laborious analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov

Future research should prioritize the development of novel analytical probes, particularly fluorescent probes, that are specific for UGT1A4 and UGT2B10. researchgate.netnih.gov An ideal probe would be a substrate that is exclusively or predominantly metabolized by one of these UGT isoforms, producing a readily detectable signal (e.g., fluorescence). Such probes would enable high-throughput screening (HTS) of potential inhibitors and provide a more accurate means to measure UGT1A4 and UGT2B10 activity in complex biological samples like human liver microsomes. epa.gov This would facilitate a better understanding of the factors that regulate cyclobenzaprine N-glucuronidation and its potential for drug-drug interactions.

Integrating In Vitro and In Silico Data for Predictive Metabolism Models

The integration of data from laboratory experiments (in vitro) and computer simulations (in silico) holds immense promise for creating predictive models of drug metabolism. frontiersin.org For cyclobenzaprine, this involves combining kinetic data from in vitro systems with computational modeling.

In Vitro Data Generation: Experiments using human liver microsomes and recombinant human UGT enzymes (specifically UGT1A4 and UGT2B10) can determine key kinetic parameters (Kₘ and Vₘₐₓ) for the formation of Cyclobenzaprine N-Glucuronide. drugbank.comnih.govnih.gov

In Silico Modeling: Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can simulate the interaction between cyclobenzaprine and UGT enzymes. Furthermore, in silico algorithms can predict the impact of genetic variants (polymorphisms) on enzyme function. frontiersin.org

By combining these datasets, researchers can build robust physiologically based pharmacokinetic (PBPK) models. These models can predict how factors like genetics, co-administered drugs, and disease states might alter the metabolism of cyclobenzaprine and the formation of its N-glucuronide metabolite, thereby advancing the principles of personalized medicine. frontiersin.orgxenotech.com

Biomarker Potential of Cyclobenzaprine N-Glucuronide in Preclinical Studies

Given that Cyclobenzaprine N-glucuronide is a major metabolite found in urine, its quantification could serve as a valuable non-invasive biomarker in preclinical studies. oup.comnih.gov The concentration of this metabolite could potentially be used to monitor several key parameters.

Table 2: Potential Biomarker Applications of Cyclobenzaprine N-Glucuronide

Biomarker Application Description Rationale
Enzyme Activity To assess the in vivo activity of UGT1A4 and UGT2B10 enzymes. The rate of formation and excretion of the N-glucuronide directly reflects the catalytic activity of the involved UGTs. drugbank.com
Drug Exposure To serve as an indicator of systemic exposure to the parent drug, cyclobenzaprine. As a major metabolite, its levels are correlated with the administered dose and absorption of cyclobenzaprine. nih.gov
Metabolic Phenotyping To phenotype subjects based on their metabolic capacity for N-glucuronidation. Preclinical animal models can be stratified into "fast" or "slow" metabolizers, which can then be correlated with genetic data.

| Compliance Monitoring | To confirm adherence to a prescribed cyclobenzaprine regimen. | The presence of the metabolite in urine confirms recent administration of the drug. nih.gov |

Preclinical studies in appropriate animal models are the first step to validate these potential applications. Such studies would involve administering cyclobenzaprine to animals, collecting urine and plasma samples, and correlating the levels of the N-glucuronide metabolite with the parent drug concentration, UGT enzyme expression, and any observed pharmacodynamic effects. This foundational work is necessary before its potential as a clinical biomarker can be explored.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Cyclobenzaprine N-β-D-Glucuronide in biological matrices?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. For enhanced specificity, tandem mass spectrometry (LC-MS/MS) is preferred, especially when deuterated internal standards (e.g., Cyclobenzaprine-d3 hydrochloride) are employed to correct for matrix effects . Key parameters include a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0), and flow rate of 1.0 mL/min .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%) .

Q. How can researchers ensure the stability of Cyclobenzaprine N-β-D-Glucuronide during experimental storage?

  • Protocol : Store lyophilized samples at -80°C in amber vials to prevent photodegradation. For short-term stability (≤7 days), refrigeration at 4°C is acceptable. Avoid freeze-thaw cycles, as glucuronides are prone to hydrolysis .
  • Verification : Conduct forced degradation studies under acidic/alkaline conditions to identify degradation products and establish stability-indicating assays .

Q. What synthetic routes are validated for producing high-purity Cyclobenzaprine N-β-D-Glucuronide?

  • Approach : Enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A4) in hepatic microsomes is standard. Purification involves solid-phase extraction (SPE) followed by preparative HPLC with ≥95% purity thresholds .
  • Quality Control : Confirm structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-validate against pharmacopeial standards (USP/EP) for traceability .

Advanced Research Questions

Q. How do methodological limitations in preclinical studies impact the interpretation of Cyclobenzaprine N-β-D-Glucuronide’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Analysis : Preclinical models often overlook interspecies differences in UGT activity, leading to overestimation of metabolite formation rates in humans. Use humanized liver models or physiologically based pharmacokinetic (PBPK) simulations to improve translational accuracy .
  • Data Reconciliation : Apply ANOVA with post hoc tests (e.g., Bonferroni correction) to compare in vitro glucuronidation rates with in vivo plasma concentrations, adjusting for covariates like age and CYP3A4 polymorphisms .

Q. What strategies resolve contradictions in reported receptor-binding affinities of Cyclobenzaprine and its glucuronide metabolites?

  • Experimental Design : Perform competitive radioligand binding assays under standardized conditions (pH 7.4, 37°C) to assess muscarinic (M1/M2/M3) and serotonergic (5-HT2A) receptor interactions. Include positive controls (e.g., atropine for M receptors) to normalize data .
  • Meta-Analysis : Systematically review literature using PRISMA guidelines, highlighting heterogeneity in assay methodologies (e.g., cell lines, incubation times) as primary sources of variability .

Q. How can researchers establish traceability of Cyclobenzaprine N-β-D-Glucuronide reference materials for regulatory compliance?

  • Certification : Use certified reference materials (CRMs) like N-Nitroso Desmethyl Cyclobenzaprine, which comply with USP <476> and EMA nitrosamine guidelines. Validate against primary standards via collaborative studies .
  • Documentation : Include batch-specific certificates of analysis (CoA) with data on isotopic purity (e.g., ≥98% for deuterated analogs) and residual solvent levels .

Q. What experimental frameworks are optimal for studying drug-drug interactions (DDIs) involving Cyclobenzaprine N-β-D-Glucuronide?

  • In Vitro Systems : Co-incubate Cyclobenzaprine with UGT inhibitors (e.g., valproic acid) in hepatocyte suspensions. Monitor metabolite formation via LC-MS/MS and apply Michaelis-Menten kinetics to calculate inhibition constants (Ki) .
  • In Silico Tools : Use Simcyp or GastroPlus to simulate DDIs in virtual populations, incorporating genetic variability in UGT1A4 and transporter (OATP1B1) expression .

Methodological Resources

  • Chromatographic Parameters : See validated RP-HPLC conditions in .
  • Stability Protocols : Refer to for degradation studies.
  • Statistical Tools : ANOVA frameworks from and PBPK modeling in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.